Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can be classified as:
The synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can be achieved through various methods, often involving multi-step organic reactions. One notable approach is the use of click chemistry, particularly Cu(I)-catalyzed reactions that allow for efficient coupling of azides and alkynes.
This one-pot synthetic strategy not only simplifies the process but also enhances yield and purity, making it an attractive method for the preparation of this compound.
The molecular structure of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can be described using various structural representations:
InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-8-13(9-11-17)12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)O
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new pharmaceuticals and understanding structure–activity relationships.
The mechanism of action for tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate primarily involves its interaction with specific biological targets:
In vitro studies suggest that compounds similar to tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate could effectively modulate these pathways, indicating potential therapeutic applications in treating metabolic disorders like type 2 diabetes mellitus.
The physical and chemical properties of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate include:
These properties are crucial for understanding its behavior in biological systems and during chemical reactions.
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2